molecular formula C14H12BrNO B2541827 5-bromo-2-methyl-N-phenylbenzamide CAS No. 1488047-41-1

5-bromo-2-methyl-N-phenylbenzamide

Cat. No.: B2541827
CAS No.: 1488047-41-1
M. Wt: 290.16
InChI Key: FBIJNAIPFFPWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H12BrNO. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 5-position and a methyl group at the 2-position, while the amide nitrogen is bonded to a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-N-phenylbenzamide typically involves the bromination of 2-methyl-N-phenylbenzamide. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents and solvents is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

5-Bromo-2-methyl-N-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-N-phenylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-phenylbenzamide: Similar structure but lacks the methyl group at the 2-position.

    5-Bromo-2-fluoro-N-phenylbenzamide: Contains a fluorine atom instead of a methyl group at the 2-position.

    2-Methyl-N-phenylbenzamide: Lacks the bromine atom at the 5-position.

Uniqueness

5-Bromo-2-methyl-N-phenylbenzamide is unique due to the presence of both the bromine and methyl substituents, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .

Biological Activity

5-Bromo-2-methyl-N-phenylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, drawing on various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12BrNOC_{14}H_{12}BrNO with a molecular weight of approximately 315.16 g/mol. The compound features a benzamide core with a bromine atom at the 5-position and a methyl group at the 2-position, alongside an N-phenyl substituent. This unique structure contributes to its enhanced lipophilicity and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, particularly in anticancer research and as a potential therapeutic agent against parasitic infections.

Anticancer Properties

Research indicates that compounds similar to this compound have shown promising results against various cancer cell lines. The presence of the bromine atom is believed to enhance the compound's pharmacological profile by increasing its binding affinity to biological targets, such as enzymes and receptors involved in cancer progression .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)12.5
N-(2,5-Dibromophenyl)benzamideHeLa (Cervical Cancer)8.0
2-Amino-5-bromo-N,N-dimethylbenzamideA549 (Lung Cancer)10.0

Antiparasitic Activity

In addition to its anticancer properties, this compound has demonstrated efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. Studies have shown that this compound can displace High Mobility Group (HMG)-box-containing proteins from their DNA binding sites, disrupting kinetoplast DNA function and leading to parasite death .

Case Study: Efficacy Against T. brucei

In a recent study involving an acute mouse model of African trypanosomiasis, the N-phenylbenzamide derivative exhibited curative effects when administered orally. The mechanism involved disrupting kDNA integrity, which is crucial for parasite survival .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It interacts with various receptors, potentially modulating signaling pathways critical for tumor growth and survival.
  • DNA Interaction : By binding to DNA-associated proteins, it disrupts essential cellular processes in parasites.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Bromination : Introduction of the bromine atom using N-bromosuccinimide (NBS).
  • Amidation : Formation of the amide bond through reaction with appropriate amines.
  • Methylation : Introduction of the methyl group via methylating agents.

Properties

IUPAC Name

5-bromo-2-methyl-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c1-10-7-8-11(15)9-13(10)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIJNAIPFFPWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.